p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside
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Overview
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is a chemical compound commonly used in the biomedical industry for research purposes. It acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases. Its structural features make it an essential tool for investigating various aspects of drug interactions and disease mechanisms.
Mechanism of Action
Target of Action
It is commonly used in the biomedical industry for research purposes .
Mode of Action
It is known to act as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .
Pharmacokinetics
It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .
Result of Action
It is known to exhibit remarkable efficacy in combating bacterial infections, successfully tackling both gram-positive and gram-negative bacteria .
Action Environment
It is recommended to store the compound at -20° c for optimal stability .
Biochemical Analysis
Biochemical Properties
This compound acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .
Cellular Effects
The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside typically involves multiple stepsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the acetyl groups, typically using acidic or basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-acetamido-2-deoxy-D-glucose and acetic acid.
Reduction: 4-aminophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: To investigate the metabolism of carbohydrates and the role of specific enzymes in biological processes.
Medicine: In drug development and testing to understand drug interactions and mechanisms of action.
Industry: As a biochemical reagent in various industrial applications, including the production of diagnostic tools and research kits.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar in structure but lacks the acetyl groups at positions 3 and 6.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but contains a chloride group instead of the 4-nitrophenyl group
Uniqueness
p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is unique due to its combination of acetyl groups and the 4-nitrophenyl moiety, which provides specific reactivity and detection capabilities in enzymatic assays. This makes it particularly valuable for studying enzyme activity and inhibition in a variety of research contexts.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHIIFBVHGQNAI-DUQPFJRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.